5-Fluoro-2,4-dimethyl-6-({1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methoxy)pyrimidine is a complex organic compound with the chemical formula and a molecular weight of 385.4 g/mol. This compound is characterized by its unique structure, which includes a pyrimidine core substituted with various functional groups, making it of interest in medicinal chemistry and pharmaceutical applications. The compound's CAS number is 2640943-68-4, and it has been cataloged in various chemical databases, including PubChem and ChemSrc .
Classification: This compound falls under the category of pyrimidine derivatives, specifically those modified with fluorine and piperidine moieties, which are often explored for their potential biological activities.
The synthesis of 5-fluoro-2,4-dimethyl-6-({1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methoxy)pyrimidine typically involves several key steps:
Technical details regarding reaction conditions (temperature, solvents, catalysts) would be specific to each step and should be optimized for yield and purity .
The molecular structure of 5-fluoro-2,4-dimethyl-6-({1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methoxy)pyrimidine can be represented using various structural notations:
Cc1nc(C)c(F)c(OCC2CCN(c3nccc(C(F)(F)F)n3)CC2)n1
This notation provides insight into the connectivity of atoms within the molecule. The compound features:
The reactivity of 5-fluoro-2,4-dimethyl-6-({1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methoxy)pyrimidine can be analyzed through various chemical reactions:
These reactions are essential for modifying the compound's structure to enhance its biological activity or alter its pharmacological properties .
The mechanism of action for 5-fluoro-2,4-dimethyl-6-({1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methoxy)pyrimidine is not fully elucidated but can be hypothesized based on its structural features:
Data from biological assays would be required to confirm these interactions and elucidate the precise mechanism .
5-Fluoro-2,4-dimethyl-6-({1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methoxy)pyrimidine has potential applications in:
Further research is warranted to explore these applications fully and validate the compound's efficacy in various scientific domains .
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: